Monomyristin

説明

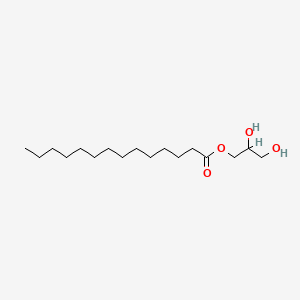

Monomyristin, also known as Glyceryl myristate or 2,3-Dihydroxypropyl tetradecanoate, is a monoacylglyceride . It shows high antibacterial and antifungal activities .

Synthesis Analysis

Monomyristin can be synthesized from commercially available myristic acid. The 1-monomyristin compound is prepared through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol, which is obtained from the protection of glycerol with acetone, then followed by deprotection using Amberlyst-15 .

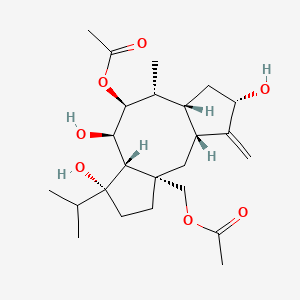

Molecular Structure Analysis

The molecular formula of Monomyristin is C17H34O4 . It has a molecular weight of 302.45 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Monomyristin include a transesterification reaction and enzymatic hydrolysis of triglycerides .

Physical And Chemical Properties Analysis

Monomyristin has a melting point of 68-70 °C . It is insoluble in water but soluble in DMSO and Ethanol .

科学的研究の応用

Antibacterial Agent

Monomyristin has been found to exhibit significant antibacterial activity. It has been particularly effective against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans . It’s also been shown to have high antibacterial activity against Escherichia coli .

Antifungal Agent

In addition to its antibacterial properties, Monomyristin also exhibits antifungal activity. It has been found to be particularly effective against Candida albicans .

Synthesis of Derivatives

Monomyristin can be used in the synthesis of various derivatives. For instance, it has been used in the preparation of monoacylglycerol derivatives, such as 2-monomyristin and 2-monopalmitin .

Food Industry Applications

Due to its antimicrobial properties, Monomyristin has potential applications in the food industry. It could be used as a natural preservative to prevent the growth of harmful microorganisms in food products .

Pharmaceutical Applications

Given its antibacterial and antifungal properties, Monomyristin could be used in the development of new drugs or treatments for bacterial and fungal infections .

Cosmetic Industry Applications

Monomyristin could also find applications in the cosmetic industry, given its potential as an antimicrobial agent. It could be used in products such as creams, lotions, and soaps to prevent microbial growth and prolong shelf life .

作用機序

Target of Action

Monomyristin, also known as 1-Monomyristin, is primarily targeted against various microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans , and antifungal activity against Candida albicans . These organisms are responsible for various infections in humans, making Monomyristin a potential antimicrobial agent.

Mode of Action

Monomyristin is an amphiphilic compound, meaning it has both lipophilic (fat-loving) and hydrophilic (water-loving) properties . This allows it to interact with the lipid bilayer of microbial cell membranes. The lipophilic properties of Monomyristin, donated by an acyl group from fatty acid, allow it to bind to the lipid bilayer and other components on the cell membrane of the microbial organism and damage it .

Biochemical Pathways

Monomyristin inhibits the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . By interacting with these biochemical pathways, Monomyristin can disrupt the normal functioning of microbial cells, leading to their death.

Result of Action

The primary result of Monomyristin’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antibacterial and antifungal agent. It has been found to show higher antibacterial activity against certain bacteria and higher antifungal activity against Candida albicans compared to the positive control .

特性

IUPAC Name |

2,3-dihydroxypropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042454 | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropyl tetradecanoate | |

CAS RN |

589-68-4, 27214-38-6, 75685-84-6 | |

| Record name | 1-Monomyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monomyristin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol monomyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Does monomyristin exhibit antibacterial and antifungal properties?

A1: Yes, research suggests that monomyristin demonstrates antibacterial and antifungal activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli []. Monomyristin's antifungal activity has been observed against Candida albicans [].

Q2: How does monomyristin exert its antibacterial effect?

A2: Monomyristin's antibacterial mechanism appears to be related to its interaction with cell membranes. Against Gram-positive bacteria (e.g., S. aureus, B. subtilis), monomyristin causes cell membrane destruction []. In contrast, against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), it primarily damages the lipopolysaccharides within the cell walls [].

Q3: Does the position of the acyl group on the glycerol backbone influence monomyristin's antibacterial activity?

A3: Yes, studies have shown that the position of the acyl group significantly influences the antibacterial activity of monomyristin. 1-Monomyristin exhibited higher activity against S. aureus, Aggregatibacter actinomycetemcomitans, and C. albicans compared to 2-monomyristin [].

Q4: Are there synergistic effects with other compounds?

A4: Interestingly, synergistic relationships have been observed between monomyristin and other monoglycerides, such as monolaurin, in inhibiting the growth of Staphylococcus aureus [].

Q5: Does monomyristin affect bacterial spores?

A5: Monomyristin has been shown to impact the heat resistance of Bacillus cereus spores. Interestingly, its presence at certain concentrations increased the spores’ heat resistance, potentially by interacting with spore membranes [].

Q6: How does monomyristin impact spore germination?

A6: Research suggests that monomyristin can inhibit the germination of Bacillus cereus and Clostridium botulinum spores, possibly by interfering with the germinant's access to its binding site(s) and disrupting processes leading to heat resistance loss [].

Q7: What is the molecular formula and weight of monomyristin?

A7: The molecular formula of monomyristin is C17H34O4, and its molecular weight is 302.46 g/mol.

Q8: How is monomyristin typically characterized?

A8: Common characterization techniques for monomyristin include Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) []. These techniques help confirm its structure and purity.

Q9: What are some applications of monomyristin?

A9: Monomyristin finds applications in various fields:

- Food Industry: As an emulsifier in food products like bread and ice cream to improve texture, stability, and delay staling [, ].

- Pharmaceuticals: As a potential carrier for drug delivery systems like cubosomes and nanoparticles [, ].

- Antimicrobial agent: Its antibacterial and antifungal properties make it a potential candidate for developing antimicrobial agents for food preservation or medical applications [, ].

Q10: How does the chain length of monoglycerides affect their functionality in food applications?

A10: The chain length of monoglycerides significantly influences their functionality in food applications:

- Texture and Staling: In bread made with waxy cornstarch, monomyristin, alongside monopalmitin, was more effective at decreasing firmness and stale flavor compared to monostearin [].

Q11: How does monomyristin behave at the hexane/water interface?

A11: Monomyristin acts as a surfactant, decreasing the interfacial tension between hexane and water []. Its adsorbed film at this interface exhibits an expanded state, suggesting a less ordered arrangement compared to closely packed molecules [].

Q12: How does monomyristin interact with amylose?

A12: Monomyristin can form complexes with amylose, a linear component of starch. Depending on the temperature and duration of heat treatment, these complexes can adopt either an amorphous structure (form I) or a crystalline structure (form II) []. The formation of these complexes can influence the texture and properties of starch-containing food products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)